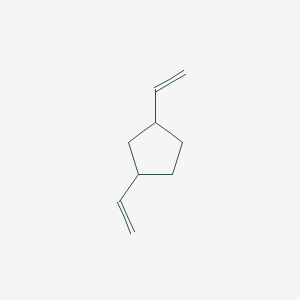
Cyclopentane, 1,3-diethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, 1,3-diethenyl- is an organic compound with the molecular formula C9H12 It consists of a cyclopentane ring with two ethenyl groups attached at the 1 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentane, 1,3-diethenyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as acetylene. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods: In an industrial setting, cyclopentane, 1,3-diethenyl- can be produced by the continuous depolymerization and hydrogenation of dicyclopentadiene. This process involves decomposing dicyclopentadiene at high temperatures (160 to 400°C) in the presence of hydrogen gas and a diluting agent, followed by hydrogenation in a fixed bed reactor .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentane, 1,3-diethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,3-dione.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Cyclopentane-1,3-dione.
Reduction: Cyclopentane, 1,3-diethyl-.
Substitution: Halogenated derivatives of cyclopentane.
Wissenschaftliche Forschungsanwendungen
Cyclopentane, 1,3-diethenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: Cyclopentane, 1,3-diethenyl- is used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of cyclopentane, 1,3-diethenyl- involves its interaction with various molecular targets. The ethenyl groups can undergo addition reactions with electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further react with other molecules, resulting in a cascade of chemical transformations. The compound’s reactivity is influenced by the presence of the cyclopentane ring, which can stabilize certain transition states and intermediates .
Vergleich Mit ähnlichen Verbindungen
Cyclopentane: A simple cycloalkane with the formula C5H10.
Cyclopentene: A cycloalkene with one double bond, formula C5H8.
Cyclopentadiene: A diene with two double bonds, formula C5H6.
Comparison: Cyclopentane, 1,3-diethenyl- is unique due to the presence of two ethenyl groups, which confer additional reactivity compared to cyclopentane and cyclopentene. Unlike cyclopentadiene, which is highly reactive due to conjugated double bonds, cyclopentane, 1,3-diethenyl- has isolated double bonds, making it less reactive but still versatile in chemical synthesis .
Eigenschaften
CAS-Nummer |
22630-85-9 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
1,3-bis(ethenyl)cyclopentane |
InChI |
InChI=1S/C9H14/c1-3-8-5-6-9(4-2)7-8/h3-4,8-9H,1-2,5-7H2 |
InChI-Schlüssel |
HLGOWXWFQWQIBW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CCC(C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
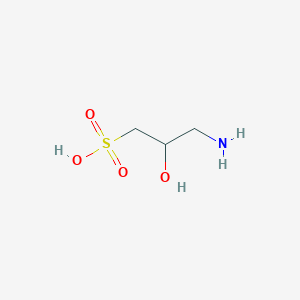
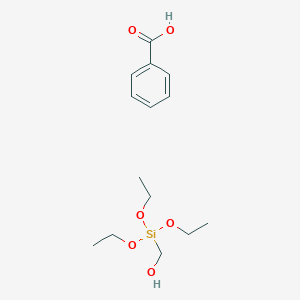
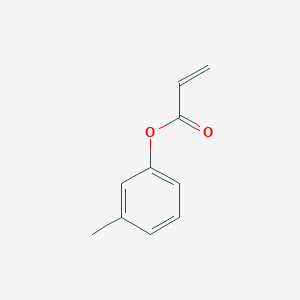

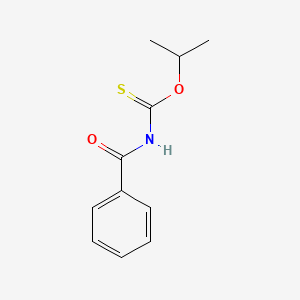
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
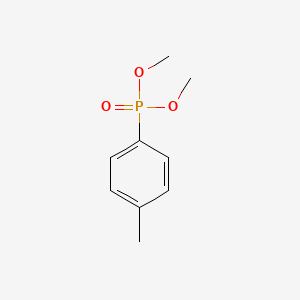
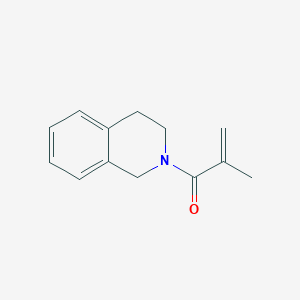

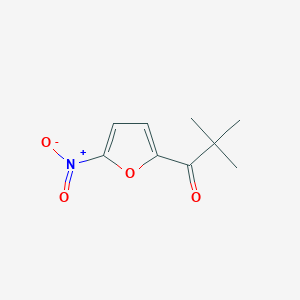
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)

